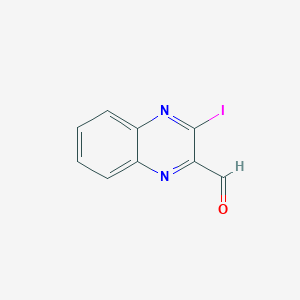
Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate is a chemical compound with the molecular formula C10H6BrClN2O2 and a molecular weight of 301.52 g/mol It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate typically involves the bromination and chlorination of quinoxaline derivatives followed by esterification. One common method involves the reaction of 8-bromo-2-chloroquinoxaline with methanol in the presence of a suitable catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures the purity and consistency of the product, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-bromo-4-chloroquinoline-2-carboxylate: Another quinoxaline derivative with similar structural features.
8-Bromo-2-methylquinoline: A related compound with a methyl group instead of a carboxylate ester.
Uniqueness
Methyl 8-bromo-2-chloroquinoxaline-6-carboxylate is unique due to its specific combination of bromine, chlorine, and carboxylate ester functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H6BrClN2O2 |
|---|---|
Molecular Weight |
301.52 g/mol |
IUPAC Name |
methyl 8-bromo-2-chloroquinoxaline-6-carboxylate |
InChI |
InChI=1S/C10H6BrClN2O2/c1-16-10(15)5-2-6(11)9-7(3-5)13-4-8(12)14-9/h2-4H,1H3 |
InChI Key |
IIHMBFXMDIPSLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N=C2C(=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


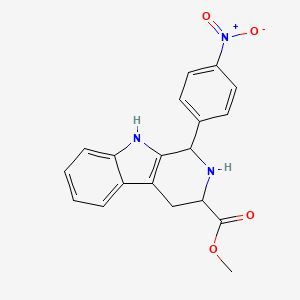
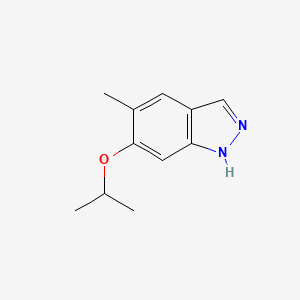
![3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13027889.png)
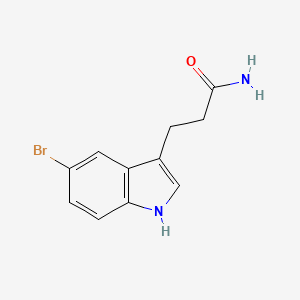
![4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13027894.png)

![6,6'-(2-(3-Hydroxyphenyl)-2-oxoethane-1,1-diyl)bis(3-amino-5H-imidazo[2,1-c][1,2,4]triazol-5-one)](/img/structure/B13027911.png)
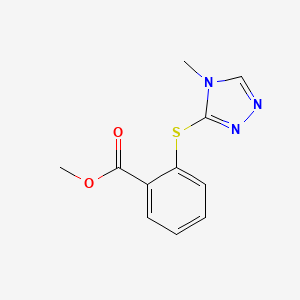
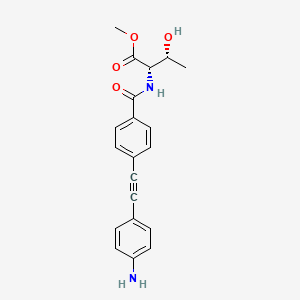

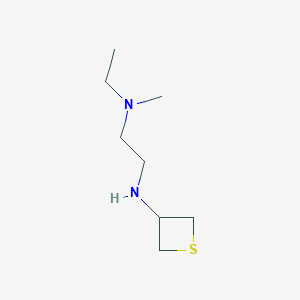
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13027951.png)
![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13027952.png)
